2-chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide
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Overview
Description
2-chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide is an organic compound that serves as an important building block in various chemical syntheses. It is characterized by the presence of a chloro group, methoxy groups, and a benzamide structure, making it a versatile compound in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide typically involves multiple steps. One common method includes the Friedel-Crafts acylation of a benzene derivative followed by nucleophilic substitution reactions. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the chloro group to a hydrogen atom.
Substitution: This reaction can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include sodium hydroxide and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield simpler hydrocarbons .
Scientific Research Applications
2-chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes and receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Similar structure but with a sulfamoyl group instead of a methoxy group.
2-methoxybenzamide: Lacks the chloro and additional methoxy groups, making it less versatile.
Uniqueness
2-chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in a variety of chemical and biological applications .
Properties
IUPAC Name |
2-chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-21-15-10-6-4-8-13(15)16(22-2)11-19-17(20)12-7-3-5-9-14(12)18/h3-10,16H,11H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBMVPQBHZHPRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C2=CC=CC=C2Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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